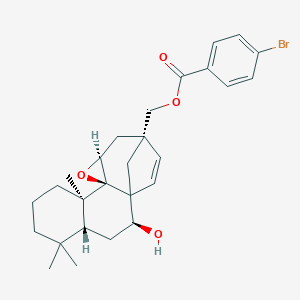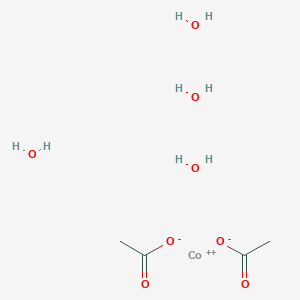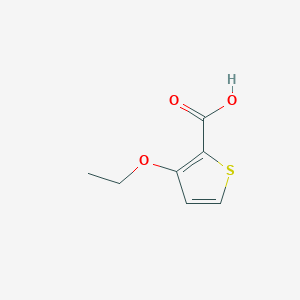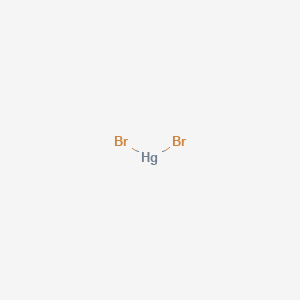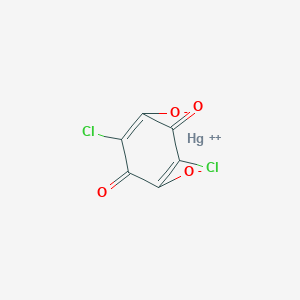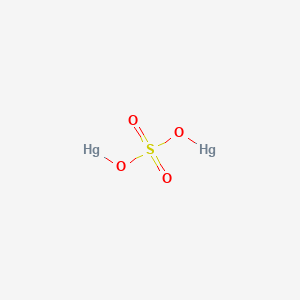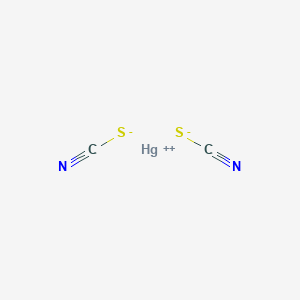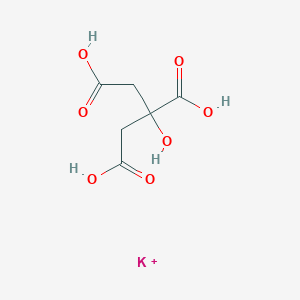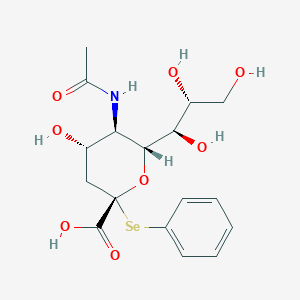
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, also known as PADSON, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a selenosugar derivative that exhibits potent biological activity and has the potential to be used as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid also inhibits the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has several advantages for lab experiments, including its high potency and low toxicity profile. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, which may limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid. One area of focus is the development of more efficient and scalable synthesis methods to enable larger-scale production of the compound. Another area of interest is the optimization of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid and its potential use in combination with other therapeutic agents.
Synthesemethoden
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid can be synthesized by the reaction of 5-acetamido-3,5-dideoxy-2,3-difluoro-α-D-erythro-pentofuranosyl chloride with phenylselenol in the presence of a base. The resulting compound is then treated with TFA to remove the protecting groups, yielding (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid in good yield and purity.
Wissenschaftliche Forschungsanwendungen
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
131569-90-9 |
|---|---|
Produktname |
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid |
Molekularformel |
C17H23NO8Se |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1 |
InChI-Schlüssel |
WTKIVOYWMLCUAQ-CXECBNLGSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
Andere CAS-Nummern |
131569-90-9 |
Synonyme |
(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid (phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid PADSPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)
